molecular formula C18H16BrNO3 B11422262 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B11422262
M. Wt: 374.2 g/mol
InChI Key: FOSZBUBMCLYBCH-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, including bromination, methylation, and coupling reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to the modulation of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-7-methyl-1H-indazole
  • 4-methylphenoxyethyl derivatives

Uniqueness

Compared to similar compounds, 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of both bromine and methylphenoxyethyl groups. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C18H16BrNO3/c1-11-3-5-14(6-4-11)23-8-7-20-16-12(2)9-13(19)10-15(16)17(21)18(20)22/h3-6,9-10H,7-8H2,1-2H3

InChI Key

FOSZBUBMCLYBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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